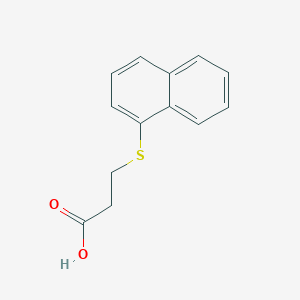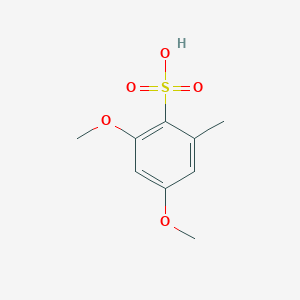
Benzyldimethylcarbamát
Übersicht
Beschreibung
benzyl N,N-dimethylcarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
Wissenschaftliche Forschungsanwendungen
benzyl N,N-dimethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
Benzyl dimethylcarbamate, a type of carbamate, is designed to interact with its targets in a specific manner . Carbamates are known to be used in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . In the case of benzyl-substituted carbamylated tryptamine derivatives, they are designed to serve as effective building blocks for the development of novel multi-target directed ligands (MTDLs) for the treatment of neurological disorders linked to cholinesterase (ChE) activity .
Mode of Action
For instance, N,N-dimethylcarbamates containing a N,N-dibenzylamino moiety have been synthesized and tested for their ability to inhibit Acetylcholinesterase (AChE) .
Biochemical Pathways
For instance, in the degradation of carbamates, certain conserved themes in metabolic pathways have been observed, such as the enzymatic hydrolysis of the carbamate ester or amide linkage .
Pharmacokinetics
It is known that pathophysiological factors can lead to altered pharmacokinetics and pharmacodynamics of drugs .
Result of Action
Carbamates are known to be useful protecting groups for amines and can be installed and removed under relatively mild conditions .
Action Environment
For instance, if multiple protecting groups are present on the same molecule, it’s useful to choose them such that they can each be removed under different sets of conditions (e.g., acidic, basic, hydrogenation) .
Biochemische Analyse
Biochemical Properties
Benzyl dimethylcarbamate has been found to interact with acetylcholinesterase (AChE), a key enzyme in the nervous system . The compound acts as an inhibitor of AChE, with certain variants showing up to 85% inhibition at a concentration of 50mM .
Cellular Effects
The inhibition of AChE by Benzyl dimethylcarbamate can have significant effects on cellular processes. AChE plays a crucial role in synaptic transmission by hydrolyzing the neurotransmitter acetylcholine (ACh) into acetate and choline . Therefore, the inhibition of AChE by Benzyl dimethylcarbamate can potentially disrupt synaptic transmission.
Molecular Mechanism
Benzyl dimethylcarbamate exerts its effects at the molecular level primarily through its interaction with AChE. It binds to the active site of the enzyme, inhibiting its ability to hydrolyze ACh . This binding is not due to the carbamoylation of the enzyme, but rather, Benzyl dimethylcarbamate may act as a slow-binding inhibitor of AChE .
Temporal Effects in Laboratory Settings
The effects of Benzyl dimethylcarbamate on AChE inhibition have been observed to be time-dependent . This suggests that the compound may have a slow onset of action, which could be due to its high conformational freedom resulting from its linear alkyl chain .
Transport and Distribution
Its interaction with AChE suggests it may be present in areas where this enzyme is found, such as the central and peripheral nervous systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: benzyl N,N-dimethylcarbamate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, yielding benzyl dimethylcarbamate as the product .
Industrial Production Methods: In industrial settings, benzyl dimethylcarbamate can be produced using a continuous flow system. This method involves the reaction of benzyl alcohol with dimethyl carbonate in the presence of a suitable catalyst, such as iron-chrome catalyst TZC-3/1. The reaction is carried out at elevated temperatures (around 150°C) to achieve high yields and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: benzyl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyl carbamate.
Reduction: Reduction reactions can convert it to benzylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products:
Oxidation: Benzyl carbamate.
Reduction: Benzylamine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison: benzyl N,N-dimethylcarbamate is unique due to its benzyl group, which imparts specific chemical properties and reactivity. Compared to methyl and ethyl carbamates, benzyl dimethylcarbamate has a higher molecular weight and different solubility characteristics. Its benzyl group also makes it more suitable for certain synthetic applications, such as the synthesis of complex organic molecules .
Eigenschaften
IUPAC Name |
benzyl N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)10(12)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQKOKVVSFQCQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514110 | |
| Record name | Benzyl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10507-52-5 | |
| Record name | Benzyl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-N~2~-(2-furylmethyl)-2-furamide](/img/structure/B1649739.png)

![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide](/img/structure/B1649741.png)
![3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B1649745.png)
![2-{[Sec-butyl(2-chlorobenzoyl)amino]methyl}-5-(diethylamino)phenyl 4-(acetylamino)-1-benzenesulfonate](/img/structure/B1649747.png)
![2-[4-(3-chlorophenyl)-1-(4-methylphenyl)-7-oxo-3-phenyl-1,4,6,7-tetrahydro-8H-pyrazolo[3,4-e][1,4]thiazepin-8-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B1649748.png)

![N~1~-(4-(dimethylamino)-3-{[(3-fluorobenzyl)(propionyl)amino]methyl}phenyl)-3-fluorobenzamide](/img/structure/B1649751.png)
amino]methyl}-4-(dimethylamino)phenyl]-1-cyclopentanecarboxamide](/img/structure/B1649752.png)

![[1-[(4-Bromophenyl)methyl]piperidin-4-yl]methanol](/img/structure/B1649754.png)

![N-{[5-(benzylsulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-N'-(3-chloro-4-methylphenyl)urea](/img/structure/B1649756.png)
